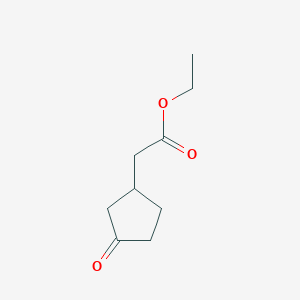

Ethyl 2-(3-oxocyclopentyl)acetate

Description

Overview of Cyclic Ketone Esters in Synthetic Organic Chemistry

Cyclic ketone esters, particularly β-keto esters, represent a fundamentally important class of intermediates in organic synthesis. researchgate.net Their value stems from the unique reactivity conferred by the proximate arrangement of the ketone and ester functional groups. This arrangement leads to an acidic α-carbon (the methylene (B1212753) group between the carbonyls), which can be readily deprotonated to form a stable enolate. researchgate.net This enolate is a powerful nucleophile, enabling a wide array of carbon-carbon bond-forming reactions, such as alkylation, acylation, and condensation reactions.

The chemistry of cyclic keto esters is pivotal for constructing complex carbocyclic and heterocyclic systems. researchgate.netmdpi.com For instance, they are key precursors in annulation reactions, such as the Robinson annulation, which is a classic method for forming six-membered rings. acs.org Furthermore, these compounds can participate in photochemical reactions, like [2+2] photoadditions, to create strained ring systems that can be further manipulated into unique molecular scaffolds found in terpenoid natural products. acs.org The ester group can also be hydrolyzed and decarboxylated to yield a ketone, or it can be reduced or transformed into other functional groups, adding to the synthetic versatility of this class of compounds. researchgate.net

Significance of the 3-Oxocyclopentyl Acetate (B1210297) Scaffold

The 3-oxocyclopentyl acetate scaffold is a specific structural motif that is a cornerstone for the synthesis of numerous biologically active and commercially important molecules. The cyclopentanone (B42830) ring is a prevalent feature in a vast number of natural products, and its derivatives are central to many synthetic targets. molport.com

A paramount application of this scaffold is in the synthesis of prostaglandins (B1171923) and their analogues. libretexts.org Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Many total syntheses of prostaglandins, such as PGE1 and PGF1α, rely on intermediates containing a cyclopentanone ring, which corresponds to the core structure of the natural products. libretexts.orgtandfonline.com The side chain, in this case an acetate group, provides a handle for elaboration into the full α-chain of the prostaglandin (B15479496) molecule. For example, the synthesis of prostaglandin I2 (prostacyclin) methyl ester has been achieved from precursors containing a 2-oxocyclopentyl moiety. electronicsandbooks.com

In the fragrance industry, derivatives of the 3-oxocyclopentyl acetate scaffold are highly valued. A prominent example is methyl 2-(2-hexyl-3-oxocyclopentyl)acetate, widely known by its trade name Hedione™. justia.comgoogle.com This compound is celebrated for its delicate, radiant floral jasmine scent and is a ubiquitous component in fine perfumery. justia.comgoogle.com The structure of Ethyl 2-(3-oxocyclopentyl)acetate provides the fundamental framework from which such fragrant molecules are derived.

Contextualization of "this compound" in Academic and Industrial Applications

This compound, with the chemical formula C₉H₁₄O₃, is a key intermediate in both academic research and industrial-scale chemical production. chemimpex.com Its utility is demonstrated across several sectors, most notably in pharmaceuticals and the production of specialty chemicals.

In the pharmaceutical industry, this compound is a crucial intermediate for the synthesis of certain drugs. chemimpex.comgoogle.com For instance, it is a documented precursor in the preparation of Laropiprant, a selective antagonist of the prostaglandin D2 receptor. google.com The synthesis often involves a "one-pot" method starting from diethyl adipate (B1204190), which undergoes condensation, substitution, hydrolysis, and decarboxylation to form 2-oxocyclopentylacetic acid, followed by esterification to yield the target molecule. google.com This highlights the compound's role as a non-trivial building block that requires specific synthetic strategies to access.

Beyond pharmaceuticals, the compound finds use in the flavor and fragrance industry, analogous to its methyl ester counterpart which is known for a fruity, pineapple-like aroma. chemimpex.comlookchem.com It also serves as an intermediate in the development of agrochemicals and in the formulation of specialty polymers, where it can contribute to improving material properties. chemimpex.com In academic laboratories, it is used in organic synthesis experiments to explore novel chemical reactions and pathways. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to Pale Yellow Liquid |

| Boiling Point | 106 °C at 7 mmHg |

| CAS Number | 20826-94-2 |

This data is compiled from references chemimpex.com.

Table 2: Applications of this compound

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate in the synthesis of drugs, such as the DP receptor antagonist Laropiprant. chemimpex.comgoogle.com |

| Flavor & Fragrance | Used as a building block for fragrance ingredients and as a flavoring agent. chemimpex.com |

| Polymer Chemistry | Utilized in the formulation of specialty polymers to enhance material properties. chemimpex.com |

| Agrochemicals | Finds application in the development of pesticides and herbicides. chemimpex.com |

| Research & Development | Employed in academic research for exploring new synthetic methodologies. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOBKJVHYFWLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Ethyl 2 3 Oxocyclopentyl Acetate and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis reveals several logical disconnections for Ethyl 2-(3-oxocyclopentyl)acetate, guiding the design of synthetic routes.

Ester Disconnection: The most intuitive disconnection is the cleavage of the ester bond (C-O bond). This leads to the immediate precursors: 3-oxocyclopentylacetic acid and ethanol (B145695). This approach simplifies the synthesis to the formation of the key carboxylic acid intermediate, which is then esterified in a final step. This is a common terminal step in many syntheses of related compounds. lookchem.comgoogleapis.com

C1-Side Chain Disconnection (Alkylation/Addition): A more fundamental disconnection breaks the carbon-carbon bond between the cyclopentane (B165970) ring and the acetate (B1210297) side chain. This strategy points to two major synthetic approaches:

Conjugate Addition: The target molecule can be traced back to a α,β-unsaturated precursor, cyclopent-2-en-1-one . The acetic acid moiety is then introduced via a 1,4-conjugate addition (Michael Addition) using a nucleophilic two-carbon synthon, such as the enolate of ethyl acetate. chemtube3d.compatsnap.com This is a powerful method for establishing the 1,3-substitution pattern.

Alkylation: An alternative involves the alkylation of a cyclopentanone (B42830) enolate with an electrophilic two-carbon reagent, like ethyl bromoacetate . The primary challenge of this method is controlling the regioselectivity of enolate formation in an unsubstituted cyclopentanone. Therefore, starting from a symmetrical precursor like 1,3-cyclopentanedione (B128120) is often preferred to ensure selective alkylation at the C-2 position, followed by subsequent functional group manipulations to yield the 3-oxo product. google.comcdnsciencepub.com

Ring Formation Disconnection: While less common for this specific substitution pattern, one could envision a ring-closing disconnection. A classic Dieckmann condensation of an appropriate adipic acid derivative, for example, typically leads to a β-keto ester at the 2-position of the ring, making it more suitable for the synthesis of the isomeric compound, Ethyl 2-(2-oxocyclopentyl)acetate.

Established Synthetic Routes

Based on the retrosynthetic analysis, several synthetic strategies have been established for this compound and its analogues.

Linear sequences involve the stepwise construction of the molecule, often starting from simple cyclic or acyclic precursors.

The Michael or conjugate addition is a cornerstone condensation reaction for creating the 3-substituted cyclopentanone framework. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In this context, the lithium enolate of ethyl acetate can be added to cyclopent-2-en-1-one. However, controlling the regioselectivity between 1,4-addition (desired) and 1,2-addition (direct attack at the carbonyl) is crucial. chemtube3d.com The choice of reaction conditions and the nature of the enolate counter-ion can influence the outcome. While lithium enolates can sometimes lead to mixtures, the use of "softer" nucleophiles, such as organocuprates (Gilman reagents), generally favors the 1,4-addition pathway. An alternative approach involves the use of cerium(III) enolates, although these have been shown to favor 1,2-addition products exclusively with some conjugated enones, which would then necessitate subsequent oxidative rearrangement steps to achieve the desired product. cdnsciencepub.com

The final step in many syntheses of this compound is the esterification of its corresponding carboxylic acid. The Fischer esterification, which involves reacting 3-oxocyclopentylacetic acid with ethanol in the presence of a strong acid catalyst, is a direct and efficient method. googleapis.com

The synthesis of the crucial precursor, 3-oxocyclopentylacetic acid, has been reported as part of the synthesis of jasmonic acid homologues. tandfonline.com This often involves multiple functional group interconversions starting from more complex molecules or building the ring from acyclic precursors.

Table 1: Illustrative Conditions for Esterification of 3-Oxocyclopentylacetic Acid

| Catalyst | Solvent | Reaction Conditions | Yield | Reference Analogy |

|---|---|---|---|---|

| Sulfuric Acid (conc. H₂SO₄) | Methanol | Reflux | 76% | googleapis.com |

| Acid Catalyst | Ethanol | Reflux, overnight | Not specified | General procedure |

Halogenation is not typically a primary strategy for the direct synthesis of the final molecule but is often employed to create reactive intermediates. A hypothetical route could involve the alkylation of a regioselectively formed enolate with a halogenated acetate, such as ethyl bromoacetate or ethyl chloroacetate . For instance, the sodium salt of 1,3-cyclopentanedione can be alkylated, and the resulting intermediate can be carried forward.

Alternatively, a halogenated cyclopentanone, such as 3-bromocyclopentanone, could serve as an electrophile. However, direct alkylation with an ethyl acetate enolate can be complicated by self-condensation of the enolate and potential elimination reactions.

Convergent syntheses offer increased efficiency by preparing complex fragments of the target molecule separately before joining them in the final stages. This approach is widely used in the synthesis of complex natural products like prostaglandins (B1171923), which share the 3-oxo- or 3-hydroxycyclopentyl acetate core. libretexts.orgtaltech.ee

In this strategy, the cyclopentane ring (Synthon A) and the acetate side chain (Synthon B) are prepared independently. The key step is the coupling of these two synthons. Tandem reactions, where a conjugate addition is followed immediately by the trapping of the resulting enolate with an electrophile, represent a particularly powerful convergent method. taltech.eebeilstein-journals.org This allows for the formation of multiple C-C bonds and stereocenters in a single, highly controlled operation.

Table 2: Principles of Convergent Synthesis for 3-Substituted Cyclopentanones

| Synthon A (Cyclopentane-based) | Synthon B (Side-chain) | Coupling Method | Key Features | Reference Principle |

|---|---|---|---|---|

| Cyclopent-2-en-1-one | Lithium or Copper Enolate of Ethyl Acetate | Michael (1,4-Conjugate) Addition | Forms the C1-side chain bond directly. Use of cuprates enhances 1,4-selectivity. | youtube.com |

| 4-Hydroxycyclopent-2-enone | Organolithium Reagents | Chelation-Controlled Conjugate Addition | The hydroxyl group directs the incoming nucleophile to achieve high stereo- and regioselectivity. | arkat-usa.org |

| Chiral Phosphine Oxide with Allylic Carbanion | 4-chlorobut-3-en-2-one | Tandem Conjugate Addition | Simultaneous generation of two stereocenters on the D-ring synthon for steroid synthesis. | taltech.ee |

Multi-step Linear Syntheses

Advanced and Sustainable Synthetic Technologies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For the synthesis of this compound and its derivatives, several advanced technologies are being employed, including one-pot reaction sequences, biocatalytic transformations, and mechanochemical approaches.

One-Pot Reaction Sequences

One-pot, or tandem, reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. scirp.org A notable one-pot synthesis of this compound starts from diethyl adipate (B1204190). google.com This method involves a sequence of condensation, substitution, hydrolysis, and decarboxylation, followed by esterification, all performed in a single reaction vessel, which streamlines the process and is suitable for large-scale production. google.com

The conversion of biomass-derived furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) to cyclopentanone derivatives is another area where tandem reactions are crucial. mdpi.com This process typically involves a multistep sequence of hydrogenation and rearrangement reactions. mdpi.com For instance, platinum nanoparticles encapsulated in H-BEA zeolites can catalyze the one-step conversion of cyclopentanone to C10 cyclic hydrocarbons, demonstrating the potential of tandem catalysis in producing biofuels. acs.org

| One-Pot Synthesis of this compound | |

| Starting Material | Diethyl adipate |

| Key Steps | Condensation, Substitution, Hydrolysis, Decarboxylation, Esterification |

| Advantages | High efficiency, convenient post-reaction processing, higher overall yield, reduced waste, suitable for large-scale production. google.com |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.net Transaminases (TAs) are particularly promising for the synthesis of chiral amines and amino acids from keto esters. d-nb.info While the direct transamination of β-keto esters is challenging, engineered ω-transaminases have shown potential in converting substrates like ethyl benzoylacetate to chiral β-phenylalanine esters. d-nb.info

Another biocatalytic approach involves the use of lipases. For instance, a cascade reaction starting from a β-keto ester can be initiated by a lipase (B570770) for hydrolysis, followed by an ω-TA for the conversion of the unstable β-keto acid intermediate. d-nb.info Furthermore, the enzyme 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-coenzyme A monooxygenase (OTEMO) has been shown to be active towards 2-oxocyclopentyl ethyl acetate, indicating the potential for enzymatic Baeyer-Villiger oxidations of cyclopentanone derivatives. nih.gov

| Enzymatic Reactions for Cyclopentanone Derivatives | |

| Enzyme Class | ω-Transaminases |

| Reaction | Asymmetric amination of β-keto esters |

| Challenge | Decomposition of β-keto acid intermediates in aqueous solutions. d-nb.info |

| Enzyme Class | Lipases |

| Reaction | Hydrolysis of β-keto esters in cascade reactions. mdpi.com |

| Enzyme Class | Monooxygenases (e.g., OTEMO) |

| Reaction | Baeyer-Villiger oxidation of 2-oxocyclopentyl ethyl acetate. nih.gov |

Mechanochemical Synthetic Approaches

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. bohrium.com This technique has been successfully applied to the aldol (B89426) condensation of cyclopentanone, achieving high yields and selectivities under mild conditions. bohrium.comacs.org The intense mixing in a ball mill ensures uniform contact between reactants and catalysts, which can enhance catalytic activity. acs.org

Mechanochemical methods have also been explored for asymmetric synthesis. For example, (S)-proline and its derivatives have been used as catalysts in asymmetric aldol reactions under ball-milling conditions, often resulting in faster reaction rates and higher yields compared to conventional methods. bohrium.combeilstein-journals.org The Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074) has also been achieved with high efficiency using mechanochemistry with bio-sourced bases. nih.gov

| Mechanochemical Synthesis of Cyclopentanone Derivatives | |

| Reaction Type | Aldol Condensation |

| Catalyst | CaO |

| Advantages | High yield (98.9%), high selectivity (99.2%), lower energy demand, mild temperature. bohrium.comacs.org |

| Reaction Type | Asymmetric Aldol Reaction |

| Catalyst | (S)-proline derivatives |

| Advantages | Faster reaction rates, higher yields, reduced solvent use. bohrium.combeilstein-journals.org |

| Reaction Type | Michael Addition |

| Base | Bio-sourced "Eco-bases" |

| Advantages | Efficient (84-95% yields), fast (2-6 h), solvent-free. nih.gov |

Asymmetric Synthesis of Chiral Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is critical for its application in pharmaceuticals and other bioactive molecules. Asymmetric synthesis strategies, including the use of chiral auxiliaries and organocatalysis, are employed to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. uwindsor.ca The Evans oxazolidinone auxiliaries are widely used for this purpose in aldol reactions. youtube.comblogspot.com By attaching the auxiliary to a carbonyl compound, the formation of a specific enolate geometry is controlled, leading to a highly diastereoselective reaction with an aldehyde. blogspot.com After the reaction, the auxiliary can be cleaved and recycled. youtube.com This methodology has been instrumental in the synthesis of complex natural products. blogspot.com

The use of chiral auxiliaries can significantly influence the stereochemical outcome of a reaction. For instance, in the synthesis of phorboxazole B, an Evans auxiliary was used to control the stereochemistry of an alkylation reaction. bath.ac.uk

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org Organocatalytic double Michael additions of α,β-unsaturated aldehydes with β-keto esters can produce polysubstituted cyclopentanones with multiple contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Similarly, organocatalytic domino reactions can be employed for the synthesis of functionalized cyclopentanones. ku.ac.ae

Transition metal-catalyzed reactions also play a crucial role in the asymmetric synthesis of cyclopentanone derivatives. Iridium-catalyzed asymmetric hydrogenation of β-keto esters, for example, can produce chiral β-hydroxy esters with high enantioselectivity. rsc.orgthieme-connect.com While ruthenium catalysts are well-established for this transformation, iridium catalysts are also proving to be highly effective. rsc.org Furthermore, metal-catalyzed conjugate additions to β,γ-unsaturated α-ketoesters provide a route to α-keto carbonyl compounds with a γ-chiral center. nih.gov

| Asymmetric Synthesis Approaches | |

| Method | Chiral Auxiliary (Evans Oxazolidinone) |

| Reaction | Aldol Reaction |

| Key Feature | Controls enolate geometry and facial selectivity of aldehyde addition. blogspot.com |

| Method | Organocatalysis |

| Reaction | Double Michael Addition |

| Outcome | Polysubstituted cyclopentanones with multiple stereocenters. acs.org |

| Method | Metal-Catalysis (Iridium) |

| Reaction | Asymmetric Hydrogenation of β-Keto Esters |

| Outcome | Chiral β-hydroxy esters with high enantioselectivity. rsc.org |

Diastereoselective Control in Ring Systems

The stereochemical configuration of substituents on the cyclopentane ring of "this compound" and its analogues is pivotal to their biological activity and function. Consequently, the development of synthetic methodologies that afford precise diastereoselective control is a significant focus of research. This control can be exerted during the formation of the cyclopentyl ring itself or through the stereoselective transformation of existing functional groups, such as the reduction of the C-3 oxo group.

One key transformation is the diastereoselective reduction of the ketone in 2-substituted-3-oxocyclopentylacetate derivatives. The stereochemical outcome of this reduction is influenced by the nature of the substituent at the C-2 position. For instance, in the reduction of 2-alkyl-2-carbomethoxy-cyclopentanone derivatives using sodium borohydride (B1222165), the diastereoselectivity is governed by the steric and electronic nature of the C-2 substituent. researchgate.nettandfonline.com Research has indicated that a proposed carbonyl-π-stacking type interaction can lead to the blockage of one face of the ketone, directing the hydride attack to the opposite face and thereby controlling the diastereoselectivity of the resulting alcohol. researchgate.nettandfonline.com

Furthermore, the acetylation of a hydroxyl group elsewhere in the molecule can significantly impact the stereoselectivity of the ketone reduction. In the case of 2-benzyl-2-methyl-3-oxocyclopentyl acetate, acetylation of a hydroxyl group was found to alter the stereochemical course of the reduction, yielding the trans,cis isomer. researchgate.net

Beyond the modification of existing stereocenters, diastereoselective control is also crucial during the construction of the cyclopentanone ring. N-Heterocyclic carbene (NHC)-catalyzed [3+2] annulation reactions have emerged as a powerful tool for the diastereoselective synthesis of cyclopentanone-fused spirooxindoles. rsc.orgresearchgate.net This method proceeds through a homoenolate equivalent, which reacts with isatilidenes to produce spiro-heterocyclic compounds with high diastereoselectivity. rsc.orgresearchgate.net While not directly synthesizing the target molecule, this methodology showcases a modern approach to controlling stereochemistry in cyclopentanone ring systems.

Domino reactions initiated by rhodium carbenes represent another sophisticated strategy for assembling highly substituted cyclopentanes with exceptional stereocontrol. These sequences can generate multiple new stereogenic centers in a single operation with very high levels of diastereoselectivity. nih.gov

The following table summarizes findings on the diastereoselective reduction of 2-substituted β-keto-esters, which are analogues of "this compound".

| Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Reference |

| 2-allyl-2-carbomethoxy cyclopentanone | Sodium Borohydride | Diastereoselective | researchgate.nettandfonline.com |

| 2-benzyl-2-methyl-3-oxocyclopentyl acetate | Not Specified | trans,cis isomer favored | researchgate.net |

Another important strategy for achieving diastereoselective synthesis of substituted cyclopentanones is through Michael additions to cyclopentenones. The addition of nucleophiles to α,β-unsaturated cyclopentenones can proceed with high diastereoselectivity, governed by the existing stereocenters on the ring and the nature of the nucleophile and reaction conditions.

The following table presents data on the diastereoselective synthesis of cyclopentanone derivatives via annulation and domino reactions.

| Reaction Type | Catalyst/Initiator | Key Reactants | Diastereomeric Ratio (dr) | Reference |

| NHC-catalyzed [3+2] Annulation | N-Heterocyclic Carbene | α,β-unsaturated aldehydes, N-substituted isatilidenes | >20:1 | rsc.orgresearchgate.net |

| Rhodium Carbene-Initiated Domino Sequence | Rhodium catalyst | vinyldiazoacetates, (E)-1,3-disubstituted 2-butenols | >97:3 | nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 2 3 Oxocyclopentyl Acetate

Reaction Profiles of the Cyclopentanone (B42830) Moiety

The cyclopentanone ring is a central feature of ethyl 2-(3-oxocyclopentyl)acetate, and its reactivity is dominated by the carbonyl group and the adjacent alpha-protons.

Carbonyl Group Reactivity (e.g., Reductions, Additions)

The carbonyl group of the cyclopentanone is susceptible to nucleophilic attack, leading to a variety of addition and reduction products.

Reductions: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction. For instance, complex metal hydrides like sodium borohydride (B1222165) are effective for this transformation. tandfonline.com

Additions: The carbonyl carbon is electrophilic and reacts with a range of nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl group, forming tertiary alcohols. These reactions are fundamental in constructing the complex carbon skeletons of prostaglandins (B1171923).

| Reaction Type | Reagent | Product | Significance |

| Reduction | Sodium Borohydride (NaBH4) | Ethyl 2-(3-hydroxycyclopentyl)acetate | Formation of a key hydroxyl group, often a precursor to further functionalization. |

| Grignard Addition | Alkyl Magnesium Halide (R-MgX) | Ethyl 2-(3-alkyl-3-hydroxycyclopentyl)acetate | Introduction of side chains, crucial for building the prostaglandin (B15479496) framework. |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Ethyl 2-(3-alkylidenecyclopentyl)acetate | Formation of a carbon-carbon double bond, a common feature in prostaglandin structures. |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | Ring expansion to form a six-membered lactone, a key intermediate in some prostaglandin syntheses. researchgate.net |

Alpha-Proton Acidity and Enolate Chemistry

The protons on the carbons alpha to the carbonyl group (C-2 and C-4) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The formation of the enolate allows for alkylation at the alpha-position, which is a key strategy for introducing substituents onto the cyclopentane (B165970) ring. The regioselectivity of enolate formation (i.e., whether the proton at C-2 or C-4 is removed) can be controlled by the choice of base and reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) favor the formation of the less substituted enolate, while thermodynamically controlled conditions (weaker base at higher temperature) favor the more substituted enolate.

Transformations Involving the Acetate (B1210297) Ester Functionality

The ethyl acetate side chain offers additional sites for chemical modification, primarily through reactions at the ester group itself or at the alpha-carbon.

Ester Hydrolysis and Transesterification

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of prostaglandins, as the free carboxylic acid is a common feature of the natural products.

Transesterification, the conversion of one ester to another, can also be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This can be useful for introducing different protecting groups or for modifying the properties of the final product.

Carbanion Chemistry at the Alpha-Carbon of the Ester

Similar to the alpha-protons of the ketone, the protons on the carbon alpha to the ester carbonyl are also acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations, allowing for the elongation and modification of the acetate side chain.

Ring-Related Reactions and Rearrangements

The cyclopentanone ring of this compound can undergo various reactions and rearrangements that alter the ring structure itself.

One of the most significant of these is the Baeyer-Villiger oxidation. researchgate.net In this reaction, a peroxy acid is used to insert an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons, converting the cyclopentanone into a six-membered lactone (a cyclic ester). This reaction is a key step in the Corey synthesis of prostaglandins, as the resulting lactone is a versatile intermediate that can be further elaborated to form the desired prostaglandin structure. researchgate.netrsc.orgresearchgate.netnih.gov

The specific regioselectivity of the Baeyer-Villiger oxidation (i.e., which of the two alpha-carbons the oxygen is inserted next to) is determined by the migratory aptitude of the groups attached to the alpha-carbons.

Cyclization Reactions and Annulation Strategies

This compound is a versatile precursor for the construction of fused bicyclic ring systems through cyclization and annulation reactions. The presence of both a nucleophilic α-carbon to the ester and an electrophilic carbonyl carbon on the ring enables a variety of intramolecular and intermolecular ring-forming strategies.

One of the most common cyclization approaches involves an intramolecular aldol condensation. Under basic conditions, the enolate of the acetate moiety can be generated, which can then attack the ketone carbonyl to form a bicyclo[3.2.1]octane skeleton. The initial aldol adduct can then undergo dehydration to yield a more stable α,β-unsaturated ketone.

Intermolecular annulation strategies often employ a Michael addition followed by an aldol condensation, a sequence known as the Robinson annulation. For instance, reaction with a methyl vinyl ketone, in the presence of a base, would first involve the Michael addition of the enolate of this compound to the α,β-unsaturated ketone. Subsequent intramolecular aldol condensation of the resulting 1,5-dicarbonyl compound would lead to the formation of a fused six-membered ring, yielding a bicyclo[4.3.0]nonane system.

The aldol condensation of cyclopentanone with other molecules, such as furfural (B47365), has been studied and can lead to the formation of C10 and C15 adducts. uniovi.esrsc.org In these reactions, the trans isomer of the initial adduct is often favored due to its higher stability and is a necessary precursor for the second step of the condensation. uniovi.es The reaction mechanism typically begins with the base-catalyzed abstraction of an α-proton from the cyclopentanone. uniovi.es

Ring-Expansion and Contraction Methodologies

The five-membered ring of this compound can be modified to produce larger or smaller ring systems, providing access to a wider array of carbocyclic frameworks.

Ring-Expansion:

Ring expansion of cyclopentanones can be achieved through various methods, including the Demjanov and Tiffeneau-Demjanov rearrangements. baranlab.org These reactions typically involve the formation of a diazonium ion from an aminomethyl group attached to the ring, which then rearranges to expand the ring by one carbon, yielding a cyclohexanone (B45756) derivative. While often complicated by other cationic rearrangements, the Tiffeneau-Demjanov variation, which utilizes a hydroxymethyl group adjacent to the amine, can proceed via a pinacol-type rearrangement. baranlab.org Another approach involves the reaction of the ketone with diazomethane, which can insert a methylene (B1212753) group into the ring. baranlab.org

Ring-Contraction:

Ring contraction of cyclopentanone derivatives to form cyclobutane (B1203170) structures is a thermodynamically less favorable process due to increased ring strain. thieme-connect.de However, it can be accomplished using reactions that involve high-energy intermediates and are essentially irreversible. thieme-connect.de

The Wolff rearrangement is a key method for the ring contraction of α-diazocyclopentanones. thieme-connect.de This reaction, which can be initiated thermally, photochemically, or catalytically, involves the elimination of nitrogen to form an α-oxocarbene. This intermediate then rearranges to a ketene, which can be trapped by nucleophiles like water or alcohols to form carboxylic acids or esters, respectively. thieme-connect.de

Another significant ring-contraction method is the Favorskii rearrangement of α-halocyclopentanones. thieme-connect.de This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to give the ring-contracted product. General methods for ring contraction can also involve rearrangements like the semi-pinacol or benzilic acid type rearrangements, as well as gas-extrusion reactions. researchgate.net Photochemical methods, such as those based on the Norrish Type II reaction, have also been developed for the ring contraction of saturated heterocycles and could potentially be adapted for carbocycles. nih.gov

Intramolecular Reactions and Stereochemical Implications

The stereochemistry of reactions involving the chiral center at the C-2 position of the cyclopentanone ring in this compound is a critical consideration. Intramolecular reactions, in particular, can lead to the formation of products with specific stereochemical arrangements.

For example, intramolecular aldol condensation can result in the formation of new stereocenters in the bicyclic product. The relative stereochemistry of these new centers will be influenced by the stereochemistry of the starting material and the transition state geometry of the cyclization. Studies on the reaction of cyclopentanone derivatives with amino acid amides have shown the formation of multiple diastereoisomers, which can isomerize over time to reach a thermodynamic equilibrium. mdpi.com For instance, in one case, three diastereoisomers were observed to equilibrate to a ratio of approximately 25:64:11, with the most stable isomer predominating. mdpi.com

The stereochemical outcome of reactions can be influenced by the choice of reagents and reaction conditions. The use of chiral auxiliaries or catalysts can be employed to achieve asymmetric induction and favor the formation of a particular enantiomer or diastereomer. The analysis of the crude reaction products, often using techniques like 13C NMR spectroscopy, can reveal the presence and ratio of different stereoisomers formed. mdpi.com

Detailed Mechanistic Studies

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations involving this compound. Mechanistic studies provide insights into reaction rates, the nature of intermediates, and the energetic profiles of reaction pathways.

Kinetic Investigations of Reaction Rates and Orders

Kinetic studies on reactions involving cyclopentanone and its derivatives provide valuable data on reaction rates and orders. For example, the kinetics of the reaction of hydroxyl (OH) radicals with cyclopentenone derivatives have been investigated in detail. acs.orgwvu.edunih.gov These studies, often conducted in quasi-static reaction cells over a range of temperatures, utilize techniques like pulsed laser photolysis to generate radicals and laser-induced fluorescence to monitor their concentration over time. wvu.edunih.gov

The rate coefficients for these reactions are often found to be dependent on temperature and the structure of the cyclopentenone derivative. For instance, at room temperature, the rate coefficients for the reaction of OH radicals with 2-cyclopenten-1-one (B42074) and 2-methyl-2-cyclopenten-1-one (B72799) are significantly greater than that for the saturated cyclopentanone. acs.org The temperature dependence of these rate coefficients can often be described by a modified Arrhenius expression. nih.gov

Table 1: Room Temperature Rate Coefficients for the Reaction of OH Radicals with Cyclopentanone and Cyclopentenone Derivatives nih.gov

| Reactant | Rate Coefficient (cm³/s) |

| 2-cyclopenten-1-one | 1.2 (±0.1) x 10⁻¹¹ |

| 2-methyl-2-cyclopenten-1-one | 1.7 (±0.2) x 10⁻¹¹ |

| 3-methyl-2-cyclopenten-1-one | 4.4 (±0.7) x 10⁻¹² |

It has been noted that first-order kinetics are observed in the acidic hydrolysis of certain imidazolidin-4-one (B167674) derivatives of cyclopentanone, with the rates being independent of the buffer concentration, indicating an absence of general acid or base catalysis. mdpi.com

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the oxidation of cyclopentanone, various radical intermediates have been identified. The initial attack of an OH radical can lead to the formation of a carbon-centered radical, which, if the unpaired electron is in the α-position to the carbonyl group, results in a substituted vinoxy radical. acs.org These vinoxy radicals are resonance-stabilized, which influences their reactivity. acs.org

In the low-temperature oxidation of cyclopentanone, hydroperoxyalkyl radicals (•QOOH) are formed through 1,5-H-shifting. acs.orgresearchgate.net These can then react with a second oxygen molecule to form ketohydroperoxide (KHP) intermediates. acs.orgresearchgate.net The detection and characterization of these intermediates are often achieved using advanced analytical techniques such as time-of-flight mass spectrometry coupled with synchrotron radiation. wvu.edu

In the context of aldol condensations, the reaction is proposed to proceed through the formation of an enolate intermediate. uniovi.es For reactions catalyzed by solid acids, the mechanism can involve the protonation of the carbonyl group, leading to the formation of an enol structure which then acts as the nucleophile. rsc.org

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry plays a vital role in understanding the transition states and reaction pathways of complex reactions. Potential energy surfaces (PES) are calculated using high-level theoretical methods, such as CCSD(T) and CBS-QB3, to map out the energetic landscape of a reaction. acs.orgnih.gov These calculations can help to identify the most likely reaction pathways and the structures of the transition states.

For the unimolecular decomposition of cyclopentanone, RRKM (Rice-Ramsperger-Kassel-Marcus) theory has been used to calculate rate constants, with the fastest pathways identified as keto-enol equilibrium and concerted ring-opening. acs.org These theoretical approaches provide a detailed picture of the reaction mechanism at a molecular level, complementing experimental observations.

Applications As a Building Block in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products

The cyclopentane (B165970) ring is a recurring motif in numerous biologically active natural products. Ethyl 2-(3-oxocyclopentyl)acetate and its isomers provide a direct and efficient entry into this key structural unit, enabling the total synthesis of several important natural molecules.

The jasmonates are a class of plant hormones characterized by a cyclopentanone (B42830) structure, which play crucial roles in plant growth, development, and defense. This compound and its corresponding methyl ester are fundamental precursors for synthesizing these compounds. acs.orgucl.ac.uk The synthesis of methyl jasmonate, for instance, has been achieved from methyl 2-oxocyclopentane-1-acetate, a closely related starting material. acs.org The general strategy involves the alkylation of the cyclopentanone ring at the position alpha to the ketone, followed by further functional group manipulations to install the characteristic side chains of the target jasmonate molecule. google.com

A typical synthetic sequence involves:

Generation of an enolate from the parent β-keto ester.

Alkylation of the enolate with a suitable electrophile to introduce a side chain.

Intramolecular condensation or other cyclization reactions to build the jasmonate skeleton. acs.org

Subsequent reduction and/or oxidation steps to achieve the final natural product.

This approach has been successfully applied to produce not only methyl jasmonate but also its stereoisomer, methyl epijasmonate, and other structurally related derivatives used to study plant signaling pathways. sci-hub.sersc.orgdb-thueringen.de

Beyond single-ring systems, this compound is instrumental in building more complex polycyclic and bicyclic frameworks found in various natural products. Its ability to undergo annulation and cycloaddition reactions makes it a valuable synthon for creating fused ring systems.

One prominent example is its use in the synthesis of prostaglandins (B1171923) and their analogues. google.com Prostaglandins are lipid compounds with diverse hormone-like effects. The synthesis of prostaglandin (B15479496) I2 (Prostacyclin) methyl ester has been accomplished using intermediates derived from the cyclopentanone scaffold. electronicsandbooks.com The process often involves a key step of halogenoetherification of a cyclopentene (B43876) derivative, which itself can be prepared from precursors like this compound. electronicsandbooks.com Similarly, ω-chain-shortened 7-oxa analogues of prostaglandin E1 have been synthesized from related cyclopentanone starting materials, highlighting the versatility of this building block in accessing complex bioactive molecules. tandfonline.com These syntheses showcase the utility of the cyclopentanone core in assembling the intricate structures required for biological activity.

Utilization in Medicinal Chemistry Scaffolds

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents. This compound provides a reliable and cost-effective starting point for the development of novel drug candidates and their intermediates. chemscene.comgoogle.com

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.combiosynth.com Its structure is integrated into larger molecules to modulate their pharmacological properties. For example, ethyl 2-(2-oxocyclopentyl)acetate, the 2-oxo isomer, is explicitly used in the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, a potent S1P1 receptor agonist with applications in treating autoimmune diseases. google.com In a patented process, the ethyl 2-(2-oxocyclopentyl)acetate fragment is incorporated early in the synthetic route to construct the complex tetracyclic core of the final active pharmaceutical ingredient. google.com

Furthermore, the compound is a precursor for intermediates used in the synthesis of monofluorinated cyclopropanes, which have shown high potency in the treatment of neurological disorders. nih.gov The synthesis involves a Michael addition of ethyl dibromofluoroacetate to cyclopenten-2-one, yielding ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate, which is then further elaborated. nih.gov

The utility of this compound extends to the agrochemical industry, where it is used to create more effective and environmentally safer pesticides and herbicides. chemimpex.com The cyclopentanone moiety is a feature of certain classes of agrochemicals, and this building block offers an efficient route to their synthesis. lookchem.com The specific applications and synthetic pathways often involve leveraging the ketone and ester functionalities to build molecules that can interact with biological targets in pests or weeds.

Development of Advanced Organic Materials

In the realm of materials science, this compound and its derivatives are explored for the creation of specialty polymers and novel organic materials. chemimpex.comlookchem.com The compound's functional groups allow it to be incorporated into polymer chains or to act as a precursor for monomers. Its integration can improve material properties such as flexibility and durability. chemimpex.com While this area is less documented than its role in pharmaceuticals and natural products, the potential to harness its unique cyclic structure for developing new materials with specific chemical and physical characteristics is an active area of research. lookchem.com

Advanced Analytical and Computational Methodologies for Research on Ethyl 2 3 Oxocyclopentyl Acetate

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to the structural analysis of "Ethyl 2-(3-oxocyclopentyl)acetate," offering non-destructive and highly detailed information about its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of "this compound." One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts, integration of peak areas, and spin-spin coupling patterns are all critical for assigning the various protons within the ethyl acetate (B1210297) and cyclopentanone (B42830) moieties.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom indicates its functional group and hybridization state. For "this compound," distinct signals are expected for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further refine the structural assignment. COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule. HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignments of the carbon signals based on their attached protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.70 - 2.00 | m | 7H | Cyclopentyl and -CH₂CO- protons |

| 1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 218.0 | C=O (ketone) |

| 172.0 | C=O (ester) |

| 60.5 | -OCH₂CH₃ |

| 45.0 - 25.0 | Cyclopentyl and -CH₂CO- carbons |

| 14.2 | -OCH₂CH₃ |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, Tandem MS)

Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of "this compound" and for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For "this compound" (C₉H₁₄O₃), the expected exact mass would be calculated and compared to the experimental value to confirm its identity. chemscene.com

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern of "this compound" would be expected to show characteristic losses, such as the ethoxy group from the ester or fragments corresponding to the cyclopentanone ring, further corroborating the proposed structure.

Table 3: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value for C₉H₁₄O₃ |

| Molecular Weight | Nominal mass of the molecule | 170.21 |

| HRMS | Exact mass for elemental composition | Calculated and experimentally verified |

| Tandem MS | Structural information from fragmentation | Characteristic fragmentation pathways |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Another strong absorption band, typically around 1715 cm⁻¹, will indicate the C=O stretching of the ketone in the five-membered ring. The presence of C-O stretching vibrations for the ester group will also be observed, typically in the range of 1000-1300 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| ~1200 | C-O stretch | Ester |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

"this compound" possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample, which is crucial in many applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of plane-polarized light by the chiral molecule. The sign and magnitude of the observed signal are characteristic of a particular enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. This is achieved by comparing the observed optical rotation or CD signal to that of the pure enantiomer.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of "this compound" from reaction mixtures and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like "this compound."

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component.

GC-MS is invaluable for monitoring the progress of reactions that synthesize "this compound." By taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS, researchers can track the consumption of reactants and the formation of the desired product, as well as any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, GC-MS is used to assess the purity of the final product. The presence of any impurities will be evident as additional peaks in the gas chromatogram, and their mass spectra can be used to identify them. The relative peak areas can also provide a semi-quantitative measure of the purity of the "this compound."

Table 5: Application of GC-MS in the Analysis of this compound

| Application | Description |

| Reaction Monitoring | Tracks the formation of the product and consumption of reactants over time. |

| Product Analysis | Confirms the identity of the synthesized product through its mass spectrum. |

| Purity Assessment | Detects and identifies any impurities present in the final product. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of "this compound." It is instrumental in separating the compound from complex mixtures and accurately determining its concentration.

The separation of cyclopentanone derivatives, including those structurally similar to "this compound," is often achieved using reverse-phase HPLC. uni.lu In this mode, a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is a common choice for the stationary phase, offering excellent resolving power for a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. uni.luresearchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For example, a simple isocratic method for a related compound, ethyl acetate, uses a mobile phase of water and acetonitrile. semanticscholar.org

For compounds like "this compound" that possess a chiral center, chiral HPLC is essential for the separation of enantiomers. researchgate.netnih.gov This is critical as different enantiomers can exhibit distinct biological activities. Chiral separations can be accomplished using chiral stationary phases (CSPs) which create a chiral environment, allowing for differential interaction with the enantiomers. researchgate.net Alternatively, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Detection of "this compound" in HPLC is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the cyclopentanone ring provides a chromophore that absorbs UV light. The detection wavelength is typically set around the absorbance maximum of the compound to ensure high sensitivity. For related ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection at a specific wavelength, such as 360 nm. rsc.orgwhiterose.ac.uk

The quantification of "this compound" is achieved by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration. The method's performance is validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a structurally related compound, a reverse-phase HPLC method was validated and showed a limit of detection of 0.15 µg/mL and a limit of quantification of 0.50 µg/mL. uni.lunih.gov

A typical HPLC method for a related cyclopentanone derivative might employ the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides invaluable insights into the molecular-level properties and behavior of "this compound," complementing experimental findings.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For "this compound," DFT calculations can predict key properties such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. These calculations are foundational for understanding the compound's stability and reactivity.

DFT studies on analogous cyclopentanone derivatives have been used to determine the relative energies of different diastereoisomers and to analyze their structural features. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-311+G(d,p)) is crucial for obtaining accurate results. For instance, DFT calculations have been employed to study the reaction kinetics of cyclopentanone with hydroxyl radicals, where the optimized geometries of reactants, transition states, and products were determined.

The electronic properties of "this compound," such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated using DFT. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For "this compound," MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

The cyclopentanone ring in "this compound" is not planar and can adopt various puckered conformations, often referred to as envelope and twist forms. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity. Studies on other cyclic ketones have shown that a combination of experimental techniques and computational methods can elucidate their complex conformational landscapes. acs.org

Furthermore, MD simulations can be used to study the intermolecular interactions between "this compound" and its environment. For example, in a solvent, the simulations can reveal the structure of the solvent shell around the molecule and the nature of the solute-solvent interactions. In the context of drug design, MD simulations can be used to model the binding of "this compound" to a biological target, providing insights into the binding affinity and the key interactions that stabilize the complex.

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving "this compound." By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies and reaction enthalpies.

DFT calculations are commonly used for this purpose. For example, the mechanism of a reaction can be explored by locating the transition state structure connecting reactants and products. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies have been performed on related cyclopentanone derivatives to understand their reaction pathways.

These computational predictions can guide experimental work by suggesting plausible reaction mechanisms and identifying the most likely products. They can also be used to rationalize experimental observations, such as the stereoselectivity of a reaction.

In Silico Design of Novel Transformations and Derivatives

In silico methods are increasingly used in the design of novel chemical transformations and the development of new derivatives of existing compounds. Starting from the structure of "this compound," computational tools can be used to explore a wide range of potential modifications and to predict the properties of the resulting molecules.

For instance, by systematically modifying the functional groups on the cyclopentanone ring or the ethyl acetate side chain, it is possible to generate a virtual library of new derivatives. The properties of these virtual compounds, such as their expected reactivity, solubility, or biological activity, can then be predicted using quantitative structure-activity relationship (QSAR) models or other computational approaches. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Computational methods can also be used to design novel synthetic routes to "this compound" or its derivatives. By evaluating the thermodynamics and kinetics of different potential reaction pathways, it is possible to identify the most efficient and selective synthetic strategies.

Future Research Directions and Innovative Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Future research is focused on developing more streamlined and environmentally benign synthetic strategies. A significant advancement is the "one-pot" method, which starts from diethyl adipate (B1204190) and proceeds through condensation, substitution, hydrolysis, and esterification in a single sequence. google.com This approach offers several advantages over older methods, including readily available starting materials, reduced production cycles, higher yields, and minimized waste, aligning with the principles of green chemistry. google.com

Another promising avenue is the use of photocatalysis. For example, a sunlight-induced, regioselective β-alkylation of cyclopentanones using tetrabutylammonium (B224687) decatungstate (TBADT) as a catalyst represents a 100% atom-economical process that avoids the need for artificial energy for heating or irradiation. rsc.org

| Method | Starting Material(s) | Key Features | Advantages | Disadvantages | Source(s) |

| Classical Multi-step | Diethyl Adipate | Four steps: condensation, substitution, hydrolysis/decarboxylation, esterification | Established procedure | Low overall yield (47-54%), multiple purifications, high waste, uses toxic benzene. | |

| "One-Pot" Synthesis | Diethyl Adipate | Condensation, substitution, and hydrolysis/decarboxylation in a single pot, followed by esterification. | High efficiency, higher yield, convenient post-treatment, reduced waste, suitable for large-scale production. | Requires careful control of reaction conditions. | google.com |

| Sunlight Photocatalysis | Cyclopentanone (B42830), Electron-deficient alkenes | Uses TBADT catalyst and sunlight to drive β-alkylation. | 100% atom economy, uses renewable energy source, environmentally friendly. | Primarily demonstrated for related structures; may require optimization for specific target. | rsc.org |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The biological activity of molecules often depends on their specific stereochemistry. Consequently, the development of catalytic systems capable of controlling the three-dimensional arrangement of atoms during the synthesis of Ethyl 2-(3-oxocyclopentyl)acetate and its derivatives is a critical area of research.

Biocatalysis offers a powerful tool for achieving high stereoselectivity. researchgate.net Enzymes such as ketoreductases (KREDs) and whole-cell yeast reductions have been successfully applied to the reduction of cyclic keto esters, including (±)-methyl (2-oxocyclopentyl)acetate, to produce chiral alcohols with high enantiomeric excess. researchgate.net These chiral intermediates are valuable for the synthesis of complex natural products. researchgate.net

A cutting-edge approach involves the directed evolution of enzymes to enhance their activity and selectivity for specific substrates. researchgate.net For instance, a carbonyl reductase from Sporobolomyces salmonicolor was engineered through structure-guided evolution to efficiently catalyze the desymmetric reduction of a prochiral 1,3-cyclopentanedione (B128120), yielding the desired product with excellent stereoselectivity (>98%). researchgate.net Other innovative strategies include the use of chiral catalysts for asymmetric reactions, such as the Rovis catalyst for Stetter reactions, which can generate chiral cyclopentane-based keto esters with good diastereoselection. sci-hub.se

| Catalytic System | Transformation Type | Key Advantages | Example Application | Source(s) |

| Yeast / Ketoreductases (KREDs) | Stereoselective ketone reduction | High enantioselectivity, operates under mild conditions, environmentally benign. | Reduction of (±)-methyl (2-oxocyclopentyl)acetate to chiral alcohols. | researchgate.net |

| Engineered Carbonyl Reductase | Desymmetric reduction of prochiral diketones | Ultra-high stereoselectivity achieved through directed evolution, high catalytic efficiency. | Synthesis of (2S,3S)-2,2-disubstituted-3-hydroxycyclopentanones. | researchgate.net |

| Rovis Catalyst (N-Heterocyclic Carbene) | Asymmetric Stetter reaction | Creates chiral keto esters with good diastereoselectivity from aldehydes. | Synthesis of functionalized cyclopentane (B165970) keto esters. | sci-hub.se |

| Zirconium chloride / Diethylene glycol | Catalyzed synthesis | Results in a product with high enantiopurity. | Synthesis of a chiral form of Ethyl 2-(2-oxocyclopentyl)acetate. | biosynth.com |

Diversification of Synthetic Applications in Emerging Fields

This compound is a valuable intermediate, primarily recognized for its role in pharmaceutical synthesis. chemimpex.com It is a key building block for producing important drugs, including the DP receptor antagonist Laropiprant and compounds for treating S1P1 receptor-associated disorders. google.comgoogle.com

However, its utility extends beyond traditional medicinal chemistry. Future research is exploring its application in new domains:

Materials Science: The compound and its derivatives have potential applications in polymer chemistry, where they can be used to formulate specialty polymers with enhanced properties like improved flexibility and durability. chemimpex.comlookchem.com

Agrochemicals: It serves as an intermediate in the development of more effective and environmentally safer pesticides and herbicides. chemimpex.comlookchem.com

Natural Product Synthesis: The chiral synthons derived from the stereoselective reduction of the related methyl ester have been used to synthesize a wide array of natural products, including those with antibacterial or plant growth regulatory activities. researchgate.net

Fluorinated Analogues: The synthesis of fluorinated derivatives, such as ethyl 2-bromo-2-fluoro-2-(3-oxocyclopentyl)acetate, opens pathways to novel compounds with unique electronic properties for medicinal and materials applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. ijsetpub.com These technologies can accelerate the discovery of novel reactions and optimize existing processes with remarkable speed and accuracy. ijsea.com For a compound like this compound, AI and ML offer several innovative perspectives.

Reaction Prediction and Retrosynthesis: AI tools can analyze vast datasets of chemical reactions to predict the most likely outcomes, identify plausible reaction pathways, and even propose retrosynthetic routes for complex target molecules. ijsetpub.comijsea.com Models like graph neural networks (GNNs) and transformers are being developed to predict reaction products, yields, and even optimal conditions. ijsea.comrjptonline.org

Process Optimization: ML algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent choice) far more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org When combined with automated robotic platforms, this creates closed-loop systems that can rapidly screen hundreds of conditions to identify the optimal parameters for maximizing yield and minimizing byproducts. beilstein-journals.org A concrete example of this synergy is the use of ML algorithms in enzyme engineering, where predictive models helped guide the directed evolution of a carbonyl reductase by identifying promising mutations, thereby reducing the experimental screening effort. researchgate.net Furthermore, ML models have shown outstanding performance in predicting the most suitable solvent for a given reaction, a critical factor for efficiency and sustainability. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.